molecular formula C14H25NOSi B137522 (S)-N-(Methoxymethyl)-1-phenyl-N-((trimethylsilyl)methyl)ethanamine CAS No. 143140-08-3

(S)-N-(Methoxymethyl)-1-phenyl-N-((trimethylsilyl)methyl)ethanamine

Cat. No. B137522
M. Wt: 251.44 g/mol
InChI Key: FRQGYHCIEIDEAD-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(S)-N-(Methoxymethyl)-1-phenyl-N-((trimethylsilyl)methyl)ethanamine” is a research chemical with the molecular formula C14H25NOSi and a molecular weight of 251.44 . It is not intended for human or veterinary use.


Molecular Structure Analysis

The molecule consists of a phenyl group (C6H5-) and a trimethylsilyl group (Si(CH3)3) attached to an ethanamine backbone (C2H5NH-). The methoxymethyl group (CH2OCH3) is also attached to the nitrogen atom .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 251.44 . More specific physical and chemical properties such as boiling point, density, and solubility are not provided in the search results.

Scientific Research Applications

Azomethine Ylide Precursors

This compound has been utilized as an azomethine ylide equivalent in synthetic organic chemistry, demonstrating its role in the generation of complex heterocyclic structures. For instance, it has been used in the synthesis of 2,6-dioxo-1-phenyl-4-benzyl-1,4-diazabicyclo[3.3.0]octane, highlighting its utility in creating nitrogen-containing bicyclic frameworks through reactions involving alkylations, annulations, and cycloadditions (Padwa & Dent, 2003).

Reactivity with Michael Acceptors

The reactivity of methoxy-(2-trimethylsilyl)ethoxycarbene derivatives, closely related to the target compound, towards Michael acceptors and hydroxylic compounds, has been studied. These investigations have revealed insights into the mechanisms of complex rearrangements and insertions into OH bonds, expanding the understanding of organosilicon chemistry and its applications in creating orthoformates and other derivatives (Pole, Sharma, & Warkentin, 1996).

Catalysts in Ethylene Oligomerization

Nickel(II) complexes chelated by (amino)pyridine ligands derived from the compound have been investigated for their catalytic activities in ethylene oligomerization. These studies not only demonstrate the compound's versatility in forming active catalytic systems but also provide valuable insights into the structure-activity relationships that govern the ethylene oligomerization process, offering pathways to more efficient and selective catalysis in industrial applications (Nyamato, Ojwach, & Akerman, 2016).

Derivatization and Quantification Techniques

Techniques for the stereospecific derivatization of amphetamines and phenol alkylamines, involving the conversion of amine salts into free bases and hydroxyl groups into O-silyl ethers, have been developed using N-methyl-N-(trimethylsilyl)trifluoroacetamide, among others. These methodologies facilitate the simultaneous determination and quantification of these compounds in biological matrices, showcasing the compound's role in enhancing analytical procedures (Shin & Donike, 1996).

Synthesis of Isoquinoline Alkaloids

The utility of arylsilanes in directed Pictet-Spengler cyclizations for the regiospecific synthesis of tetrahydroisoquinoline alkaloids has been demonstrated, employing derivatives of the compound. This application underscores its significance in the selective synthesis of bioactive isoquinoline alkaloids, contributing to the field of medicinal chemistry and natural product synthesis (Miller & Tsang, 1988).

Safety And Hazards

The compound is labeled with the signal word “Warning”. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name

(1S)-N-(methoxymethyl)-1-phenyl-N-(trimethylsilylmethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NOSi/c1-13(14-9-7-6-8-10-14)15(11-16-2)12-17(3,4)5/h6-10,13H,11-12H2,1-5H3/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRQGYHCIEIDEAD-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N(COC)C[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)N(COC)C[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70444093
Record name (1S)-N-(Methoxymethyl)-1-phenyl-N-[(trimethylsilyl)methyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70444093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-N-(Methoxymethyl)-1-phenyl-N-((trimethylsilyl)methyl)ethanamine

CAS RN

143140-08-3
Record name (1S)-N-(Methoxymethyl)-1-phenyl-N-[(trimethylsilyl)methyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70444093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-Methoxymethyl-(1-phenyl-ethyl)-trimethylsilanylmethyl-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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